Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate, with the chemical formula and CAS number 1346707-69-4, is an organic compound characterized by the presence of a 4-chloropyridine moiety linked to an ethyl propanoate group through an ether bond. This compound is notable for its potential applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various biologically active molecules.
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate can undergo various chemical transformations typical of esters and ethers. Notable reactions include:
These reactions make it a versatile intermediate for further chemical modifications.
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate finds potential applications in:
Several compounds share structural similarities with ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate, each possessing unique characteristics:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Ethyl 3-(pyridin-2-yloxy)propanoate | Ether/ester | Used as an intermediate in drug synthesis |
| Ethyl 3-(4-methylpyridin-2-yloxy)propanoate | Ether/ester | Exhibits antibacterial properties |
| Ethyl 3-(2-chloropyridin-3-yloxy)propanoate | Ether/ester | Potentially active against specific bacterial strains |
| Ethyl 3-(pyridin-3-yloxy)propanoate | Ether/ester | Known for diverse pharmacological activities |
The uniqueness of ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate lies in its specific chlorination pattern on the pyridine ring, which may confer distinct biological activities compared to its analogs.